

Application Note: ^1H and ^{13}C NMR Characterization of Lactose Octaacetate

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Compound of Interest

Compound Name: Lactose octaacetate

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Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of β -D-galactose and α/β -D-glucose linked via a $\beta(1 \rightarrow 4)$ glycosidic bond. The acetylation of all eight hydroxyl groups significantly alters its physical and chemical properties, making it a key intermediate in the synthesis of various biologically active compounds and a valuable model for studying carbohydrate structures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of **lactose octaacetate**. This application note provides a detailed protocol and comprehensive ^1H and ^{13}C NMR data for the characterization of the α and β anomers of **lactose octaacetate**.

Data Presentation

The ^1H and ^{13}C NMR spectra of **lactose octaacetate** were acquired in deuterated chloroform (CDCl_3). The presence of two anomeric forms, α and β , at the glucose unit results in two distinct sets of signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Chemical Shift Assignments and Coupling Constants for **Lactose Octaacetate** Anomers in CDCl_3 .^[1]

Proton	α -Anomer	β -Anomer
Glucosyl Unit (I)	δ (ppm)	Multiplicity
H-1'	6.25	d
H-2'	5.00	dd
H-3'	5.45	dd
H-4'	3.61	dd
H-5'	3.99	m
H-6a'	4.20-4.12	m
H-6b'	4.20-4.12	m
Galactosyl Unit (II)	δ (ppm)	Multiplicity
H-1''	4.56	d
H-2''	5.26	dd
H-3''	5.04	dd
H-4''	5.40	dd
H-5''	3.85	m
H-6a''	4.20-4.12	m
H-6b''	4.20-4.12	m
Acetyl Protons	2.22-1.96	m

Table 2: ^{13}C NMR Chemical Shift Assignments for **Lactose Octaacetate** Anomers in CDCl_3 .^[1]
^[2]

Carbon	α -Anomer δ (ppm)	β -Anomer δ (ppm)
Glucosyl Unit (I)		
C-1'	89.2	91.53
C-2'	70.5	72.63
C-3'	69.5	70.96
C-4'	82.1	75.67
C-5'	69.6	73.50
C-6'	62.1	61.74
Galactosyl Unit (II)		
C-1"	101.9	100.95
C-2"	68.7	69.01
C-3"	70.8	70.75
C-4"	66.8	66.60
C-5"	71.5	70.52
C-6"	61.8	60.84
Acetyl Carbons (C=O)	168.82-170.33	168.82-170.33
Acetyl Carbons (CH ₃)	20.49-20.94	20.49-20.94

Experimental Protocols

A detailed methodology for the NMR characterization of **lactose octaacetate** is provided below.

1. Sample Preparation

- Weigh approximately 20 mg of **lactose octaacetate** into a clean, dry NMR tube.[\[3\]](#)

- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.^[3]
- Securely cap the NMR tube and vortex or sonicate the sample until the **lactose octaacetate** is completely dissolved.
- Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

2. NMR Data Acquisition

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent) is recommended for optimal signal dispersion.^[3]
- ^1H NMR Acquisition:
 - Tune and shim the probe for the CDCl_3 sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters:
 - Pulse Program: zg30
 - Number of Scans: 16-32
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): ~3-4 s
 - Spectral Width (sw): ~12-15 ppm
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C nucleus.
 - Tune and shim the probe.
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.

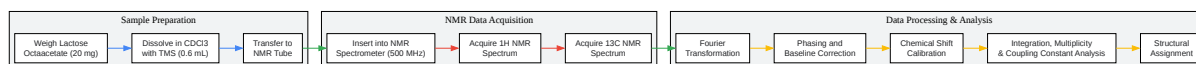
- Typical parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time (aq): ~1-2 s
 - Spectral Width (sw): ~200-220 ppm

3. Data Processing and Analysis

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak to 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
- Analyze the multiplicities and coupling constants (J-values) in the ^1H NMR spectrum to aid in structural assignment.
- Assign the signals in both the ^1H and ^{13}C NMR spectra to the corresponding nuclei in the **lactose octaacetate** molecule based on chemical shifts, coupling patterns, and comparison with literature data.

Visualization

The following diagram illustrates the general workflow for the NMR characterization of **lactose octaacetate**.



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NMR Characterization Workflow

Conclusion

This application note provides a comprehensive guide to the ^1H and ^{13}C NMR characterization of **lactose octaacetate**. The detailed data tables and experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with this important carbohydrate derivative. The provided workflow diagram offers a clear and concise overview of the entire process, from sample preparation to final structural assignment. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data for the accurate characterization of **lactose octaacetate**.

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